2-[1-(5-methylfuran-2-yl)sulfonylpiperidin-2-yl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(5-methylfuran-2-yl)sulfonylpiperidin-2-yl]-1H-indole is a complex organic compound that features an indole core, a piperidine ring, and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(5-methylfuran-2-yl)sulfonylpiperidin-2-yl]-1H-indole typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole core. The furan moiety is then attached through a sulfonylation reaction, where a sulfonyl chloride derivative of 5-methylfuran is reacted with the piperidine-indole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[1-(5-methylfuran-2-yl)sulfonylpiperidin-2-yl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be facilitated by using Lewis acids like aluminum chloride (AlCl3) or boron trifluoride (BF3).
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Sulfides or thiols.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
2-[1-(5-methylfuran-2-yl)sulfonylpiperidin-2-yl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[1-(5-methylfuran-2-yl)sulfonylpiperidin-2-yl]-1H-indole involves its interaction with specific molecular targets. The indole core can interact with various receptors and enzymes, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity, while the furan moiety can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-[1-(5-methylfuran-2-yl)piperidin-2-yl]-1H-indole: Lacks the sulfonyl group, which can affect its reactivity and binding properties.
2-[1-(5-methylfuran-2-yl)sulfonylpiperidin-2-yl]-1H-pyrrole: Similar structure but with a pyrrole core instead of indole, which can alter its biological activity.
Uniqueness
The presence of the sulfonyl group in 2-[1-(5-methylfuran-2-yl)sulfonylpiperidin-2-yl]-1H-indole makes it unique compared to other similar compounds. This group can enhance the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
2-[1-(5-methylfuran-2-yl)sulfonylpiperidin-2-yl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-9-10-18(23-13)24(21,22)20-11-5-4-8-17(20)16-12-14-6-2-3-7-15(14)19-16/h2-3,6-7,9-10,12,17,19H,4-5,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXWQLIKRRDMJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)S(=O)(=O)N2CCCCC2C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.